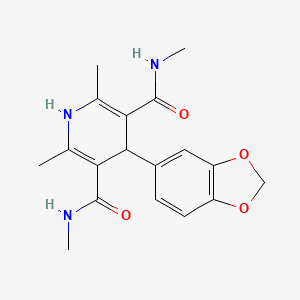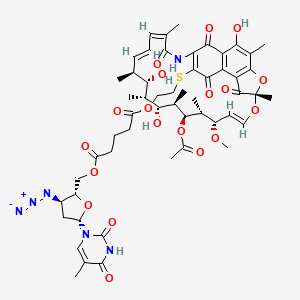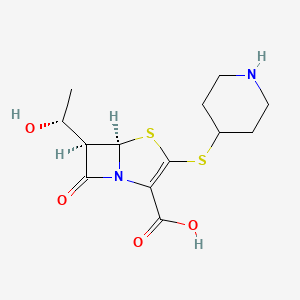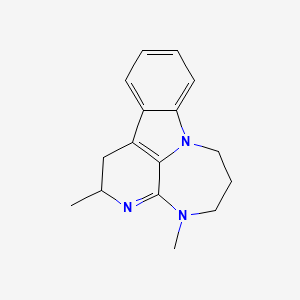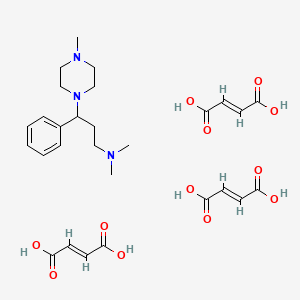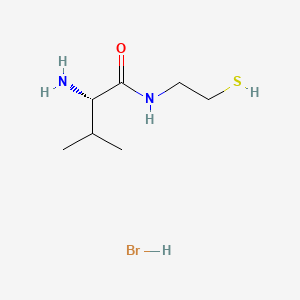
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-, monohidrobromuro, (S)- es un compuesto químico con una estereoquímica específica denotada por la configuración (S)-. Este compuesto es conocido por su estructura única, que incluye un grupo amida, un grupo amino y un grupo mercaptoetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-, monohidrobromuro, (S)- típicamente involucra múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Material de partida: La síntesis comienza con la selección de materiales de partida apropiados, como ácido 3-metilbutanoico y 2-mercaptoetilamina.
Reacción de amidación: El grupo ácido carboxílico del ácido 3-metilbutanoico se convierte en un grupo amida mediante una reacción de amidación con 2-mercaptoetilamina.
Bromación: La amida resultante se trata luego con ácido bromhídrico para formar la sal monohidrobromuro.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar parámetros como la temperatura, la presión y el tiempo de reacción. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-, monohidrobromuro, (S)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo mercaptoetil se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo amida se puede reducir para formar aminas.
Sustitución: El grupo amino puede participar en reacciones de sustitución para formar derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-, monohidrobromuro, (S)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de mecanismos enzimáticos e interacciones proteicas debido a sus grupos funcionales.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-, monohidrobromuro, (S)- implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo amino puede formar enlaces de hidrógeno, el grupo mercaptoetil puede participar en reacciones de intercambio tiol-disulfuro y el grupo amida puede participar en enlaces de hidrógeno e interacciones dipolo-dipolo. Estas interacciones permiten que el compuesto module las vías biológicas y las actividades enzimáticas.
Comparación Con Compuestos Similares
Compuestos similares
Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-: La versión no bromada del compuesto.
Pentanamida, 2-amino-N-(2-mercaptoethyl)-4-metil-: Un compuesto similar con un carbono adicional en la columna vertebral.
Derivados de tieno[3,2-d]pirimidina: Compuestos con grupos funcionales similares pero diferentes estructuras centrales.
Singularidad
Butanamida, 2-amino-N-(2-mercaptoethyl)-3-metil-, monohidrobromuro, (S)- es único debido a su estereoquímica específica y la presencia de la sal monohidrobromuro, que puede influir en su solubilidad y reactividad. Esta singularidad lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
120626-97-3 |
|---|---|
Fórmula molecular |
C7H17BrN2OS |
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methyl-N-(2-sulfanylethyl)butanamide;hydrobromide |
InChI |
InChI=1S/C7H16N2OS.BrH/c1-5(2)6(8)7(10)9-3-4-11;/h5-6,11H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
Clave InChI |
PTXTVQJDZLTZLX-RGMNGODLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCCS)N.Br |
SMILES canónico |
CC(C)C(C(=O)NCCS)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)


